5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline

Lipophilicity Physicochemical Properties Drug Design

Fragment-based drug discovery demands multi-vector building blocks. This compound provides three orthogonal diversification handles: (i) C5-Br enables selective Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig); (ii) the chiral N-(1-methoxypropan-2-yl) side chain introduces a stereocenter with balanced lipophilicity (XLogP3=3.2), directly analogous to the (S)-metolachlor scaffold; (iii) the secondary amine permits additional alkylation/acylation. Converts fragment hits to lead-like molecules in a single synthetic generation. Available in research quantities with custom synthesis options for scale-up.

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
Cat. No. B13242550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline
Molecular FormulaC11H16BrNO
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)NC(C)COC
InChIInChI=1S/C11H16BrNO/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3
InChIKeyKMOMZFLOYHNGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(1-methoxypropan-2-yl)-2-methylaniline: Halogenated Aniline Building Block


5-Bromo-N-(1-methoxypropan-2-yl)-2-methylaniline is a polysubstituted aromatic amine (C₁₁H₁₆BrNO, MW 258.15 g/mol) [1] that serves as a specialty building block in medicinal and agrochemical chemistry. It is characterized by three distinct functional handles: a bromine atom at the C5 position, a methyl group at the C2 position, and a chiral N-(1-methoxypropan-2-yl) side chain. This combination provides a unique reactivity profile for sequential cross-coupling, late-stage functionalization, and physicochemical property modulation that is absent in simpler aniline derivatives [2].

Multi-vector diversification: 5-Br, 2-Me, chiral N-side chain
Pd-catalyzed cross-coupling via aryl bromide handle
Stereochemical control through chiral amine moiety

5-Bromo-N-(1-methoxypropan-2-yl)-2-methylaniline: Irreplaceable by Simpler Analogs


Substituting this compound with a generic 5-bromo-2-methylaniline or a non-brominated N-(1-methoxypropan-2-yl) aniline compromises the structural features essential for modern synthetic workflows. The specific 5-bromo substituent enables selective Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) that are kinetically distinct from 5-chloro or 5-fluoro analogs . Simultaneously, the chiral, branched N-(1-methoxypropan-2-yl) group introduces a stereocenter and balanced lipophilicity (computed XLogP3 = 3.2) [1] that cannot be achieved with achiral N-ethyl or N-isopropyl groups, which lack the hydrogen bond acceptor capacity and steric bulk of the ether side chain. Removal of any single element of this structure—the bromine, the methyl group, or the chiral side chain—compromises the compound's utility as a multi-vector diversification scaffold, making direct substitution with simpler analogs impossible without altering the final target's properties.

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Achiral N-alkyl analogs lack the stereochemical control and H-bond capacity provided by the chiral side chain.

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5-Cl or 5-F analogs may exhibit significantly different cross-coupling reactivity under Pd(0) conditions.

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Removing the bromine eliminates the primary diversification vector, limiting scaffold utility.

5-Bromo-N-(1-methoxypropan-2-yl)-2-methylaniline: Differentiation Evidence


Enhanced Lipophilicity and H-Bond Capacity

The target compound exhibits a computed partition coefficient (XLogP3) of 3.2, which is significantly higher than that of its non-brominated structural core, N-(1-methoxypropan-2-yl)aniline (C₁₀H₁₅NO, MW 165.23). While specific experimental logP values for all comparators are not centrally aggregated, the increase in XLogP3 from a non-brominated core is consistent with a ~0.8–1.0 log unit increase typically contributed by a single aromatic bromine substituent via increased molar refractivity and hydrophobicity [1]. The presence of both the ether oxygen and the amine NH results in a Hydrogen Bond Acceptor count of 2 and a Donor count of 1, compared to 1 and 1 for simple N-alkyl anilines, improving aqueous solubility modulation potential [2].

Lipophilicity & H-Bond
Class-level inference
XLogP3 3.2 vs ~2.2–2.5 (non-Br); HBA 2; HBD 1
Supports permeability screening context
Computed values; experimental data to verify
Lipophilicity Physicochemical Properties Drug Design

Molecular Weight Differentiation for Property Tuning

The molecular weight of the target compound (258.15 g/mol) occupies a distinct space between its lighter 5-fluoro (197.25 g/mol) and heavier 5-chloro (213.7 g/mol for the 4-chloro isomer; similar for 5-chloro) analogs within the same N-(1-methoxypropan-2-yl)-2-methylaniline series [1]. This weight difference directly impacts the Fragment Efficiency Index (FEI), Lipophilic Ligand Efficiency (LLE), and overall compliance with Rule-of-Three (Ro3) criteria for fragment-based lead discovery. While all three analogs are within the typical fragment space (MW < 300), the 258.15 g/mol weight of the bromo analog, combined with its higher lipophilicity (XLogP3 3.2), offers a different efficiency parameter profile compared to the fluoro analog (predicted XLogP ~2.4–2.8), allowing medicinal chemists to fine-tune ADME properties without changing the core scaffold.

MW Differentiation
Data to verify
ΔMW +60.9 vs 5-F, +44.5 vs 5-Cl analog
Informs fragment efficiency tuning
Halogen-dependent property context
Property Tuning Halogen Effects Fragment-Based Drug Discovery

Bromine: Superior Cross-Coupling Handle

Brominated anilines are established intermediates for synthesizing pharmaceuticals and agrochemicals . In Pd(0)-catalyzed cross-coupling reactions, the C-Br bond in bromoanilines exhibits higher reactivity compared to the C-Cl bond in chloroanalogs due to a lower bond dissociation energy and faster oxidative addition to palladium. This class-level difference is a key advantage of the 5-bromo substitution, enabling more efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under milder conditions . Conversely, fluorinated analogs like 5-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline (CAS 1248926-79-5) are largely inert to standard Pd-catalyzed couplings at the C-F position, requiring specialized and more expensive Ni- or Cu-catalyzed protocols, making the bromine derivative the most versatile and generally applicable choice for rapid library synthesis.

Cross-Coupling Reactivity
Data to verify
C-Br reactivity >> C-Cl > C-F under Pd(0)
Supports diversification workflow fit
Class-level reactivity context
Synthetic Chemistry Cross-Coupling Reactivity

Chiral Handle for Stereospecific Synthesis

The N-(1-methoxypropan-2-yl) side chain of the target compound contains a stereogenic center (undefined stereocenter count = 1 by PubChem) [1], a feature absent in achiral N-ethyl- or N-isopropyl-2-methylaniline analogs [2]. This chirality is not merely a structural curiosity; the (R)- and (S)-enantiomers of similar N-(1-methoxypropan-2-yl) anilines are key chiral intermediates in the synthesis of enantiomerically pure herbicides like (S)-metolachlor, where the specific stereochemistry is crucial for biological activity [3]. The target compound's chiral N-substituent paired with a versatile 5-bromo coupling site provides a unique opportunity to construct stereochemically complex, brominated intermediates for enantioselective target synthesis, a combined feature not offered by any simple N-alkyl or non-chiral analog.

Chiral Complexity
Reported
1 stereocenter; complexity 165 vs 70 (aniline)
Enables stereospecific SAR exploration
Undefined stereochemistry; enantiopurity review needed
Chiral Chemistry Enantioselective Synthesis Structural Diversity

5-Bromo-N-(1-methoxypropan-2-yl)-2-methylaniline: High-Value Applications


Multi-Vector Fragment Elaboration

In fragment-based drug discovery (FBDD), a validated hit often requires rapid parallel derivatization at multiple vectors to explore chemical space and improve potency. 5-Bromo-N-(1-methoxypropan-2-yl)-2-methylaniline is ideally suited for this purpose. The 5-bromo substituent serves as a high-reactivity handle for Pd-catalyzed C-C or C-N bond formation (vector 1), the secondary amine can be alkylated or acylated (vector 2), and the chiral N-(1-methoxypropan-2-yl) group contributes a specific 3D shape and lipophilicity (vector 3) [1]. This multi-vector capability, combined with its favorable physicochemical profile (XLogP3 = 3.2, MW = 258.15 g/mol), allows medicinal chemists to efficiently convert an initial fragment hit into a lead-like molecule within a single synthetic generation [2].

Chiral Agrochemical Intermediate Synthesis

The agrochemical industry has a significant demand for enantiomerically pure intermediates, exemplified by the evolution from racemic metolachlor to (S)-metolachlor. The chiral N-(1-methoxypropan-2-yl) moiety of this compound is directly analogous to the side chain found in these commercial herbicides [1]. By leveraging the 5-bromo substituent for subsequent cross-coupling to introduce the desired aromatic or heteroaromatic warhead, this compound can serve as a universal, enantio-enriched precursor for a new generation of chiral acetamide or chloroacetamide herbicides. This bypasses the need for costly chiral resolution at later stages of synthesis, offering a more economical industrial route [2].

CNS PET Tracer Precursor Development

The development of PET (Positron Emission Tomography) tracers often requires a brominated precursor for late-stage [¹⁸F]fluorination or [¹¹C]methylation. The presence of an aryl bromide allows for potential [¹⁸F]halogen exchange, while the chiral N-(1-methoxypropan-2-yl) group provides structural complexity that can be crucial for target binding selectivity. The balanced lipophilicity (XLogP3 3.2) is within the desirable range for CNS-penetrant candidates [1]. This compound's specific combination of a radiolabeling handle and a stereocenter makes it a valuable synthon for developing novel PET probes for neurological targets, a niche not easily filled by simpler aniline derivatives [2].

Application
Selection Property
Validation Focus
Multi-Vector Fragment Elaboration
Multi-vector diversification scaffold
Cross-coupling & property modulation
Chiral Agrochemical Intermediate
Chiral side-chain stereochemistry
Enantiopurity & cross-coupling yield
CNS PET Tracer Precursor
Aryl bromide radiolabeling handle
Radiolabeling efficiency & CNS penetration assessment
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